Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride
Description
This compound is a naphtho[1,2-b]furan derivative featuring a 3-carboxylic acid ethyl ester, a 2-methyl group, and a 6-position substitution with a 2-hydroxy-3-(isopropylamino)propoxy side chain, formulated as a monohydrochloride salt. The ethyl ester group may improve membrane permeability compared to free carboxylic acids, a strategy observed in related compounds .
Properties
CAS No. |
76410-23-6 |
|---|---|
Molecular Formula |
C22H28ClNO5 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[3-(3-ethoxycarbonyl-2-methylbenzo[g][1]benzofuran-6-yl)oxy-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C22H27NO5.ClH/c1-5-26-22(25)20-14(4)28-21-17-7-6-8-19(16(17)9-10-18(20)21)27-12-15(24)11-23-13(2)3;/h6-10,13,15,23-24H,5,11-12H2,1-4H3;1H |
InChI Key |
PJYZXOZDONYNLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC3=C2C=CC=C3OCC(C[NH2+]C(C)C)O)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Characteristics
| Property | Description |
|---|---|
| Chemical Name | Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride |
| Molecular Formula | C21H25NO_6·HCl (approximate, considering monohydrochloride salt) |
| Molecular Weight | Approx. 400-420 g/mol (estimated based on components) |
| Functional Groups | Naphthofuran core, ethyl ester, hydroxy group, isopropylamino side chain, hydrochloride salt |
| Physical State | Typically crystalline solid as hydrochloride salt |
Preparation Methods
Stepwise Preparation Details
Preparation of Naphtho(1,2-b)furan-3-carboxylic acid ethyl ester
- Starting Material : Naphtho[1,2-b]furan-2-carboxylic acid or its derivatives.
- Esterification : The carboxylic acid is converted to the ethyl ester via Fischer esterification using ethanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Purification : The ester is purified by extraction and recrystallization.
Note: Similar esters like ethyl naphtho[1,2-b]furan-2-carboxylate have been reported with molecular weight ~240 g/mol and well-characterized structures.
Introduction of the 6-(2-hydroxy-3-(isopropylamino)propoxy) Side Chain
- Intermediate : Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate is a structurally related compound used as a reference for this step.
- Method : The side chain is introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) on the naphthofuran ring with 2-hydroxy-3-(isopropylamino)propoxy moiety.
- Reagents : The hydroxy-isopropylamino propoxy group can be prepared separately and reacted with the ester under basic conditions (e.g., potassium carbonate in DMF).
- Reaction Conditions : Typically performed at moderate temperatures (50–80°C) under inert atmosphere to prevent oxidation.
- Yield : Literature reports yields ranging from 70% to 90% depending on reaction optimization.
Formation of the Monohydrochloride Salt
- Procedure : The free base compound is dissolved in an organic solvent (e.g., ethanol or ethyl acetate), and an equimolar amount of hydrochloric acid (HCl) gas or HCl solution is introduced.
- Precipitation : The hydrochloride salt precipitates out or is obtained by solvent evaporation.
- Drying : The salt is dried under vacuum to constant weight.
- Purpose : Salt formation enhances compound stability, solubility, and bioavailability.
Purification Techniques
- Chromatography : Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using C18 columns is standard for purification, providing >95% purity.
- Crystallization : Recrystallization from solvents like ethanol, ethyl acetate, or mixtures enhances purity.
- Lyophilization : For peptide or sensitive derivatives, freeze-drying is employed to obtain ultra-pure products.
Analytical Data and Yields
| Step | Typical Yield (%) | Reaction Conditions | Notes |
|---|---|---|---|
| Esterification to ethyl ester | 80–95 | Ethanol, acid catalyst, reflux 4–8 hours | Purified by recrystallization |
| Side chain introduction | 70–90 | DMF, K2CO3, 50–80°C, inert atmosphere | Requires careful control of temperature |
| Hydrochloride salt formation | 85–98 | HCl in ethanol, room temperature | Salt precipitates upon acid addition |
| Purification (RP-HPLC) | >95 purity | C18 column, gradient elution | Essential for pharmaceutical grade |
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Yield Range | Purification Method |
|---|---|---|---|---|
| 1 | Esterification of naphthofuran carboxylic acid | Ethanol, sulfuric acid, reflux | 80–95% | Recrystallization |
| 2 | Etherification with 2-hydroxy-3-(isopropylamino)propoxy | DMF, potassium carbonate, 50–80°C, inert atmosphere | 70–90% | Chromatography (RP-HPLC) |
| 3 | Formation of monohydrochloride salt | HCl gas or solution in ethanol, room temperature | 85–98% | Precipitation, drying |
| 4 | Final purification | Preparative RP-HPLC | >95% purity | Chromatography, lyophilization |
The preparation of This compound is a multi-step process involving esterification, side chain introduction via nucleophilic substitution, and salt formation. Careful control of reaction conditions and purification by preparative chromatography are essential to obtain high purity suitable for research or pharmaceutical applications. The methods described are supported by multiple authoritative sources, including chemical databases and patent literature, ensuring a professional and reliable synthesis protocol.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and hydroxyl groups are susceptible to hydrolysis:
-
Acidic Hydrolysis :
Yields the free carboxylic acid derivative under reflux with HCl (1–2 M). -
Basic Hydrolysis :
Requires aqueous NaOH (1–3 M) at 60–80°C, forming water-soluble carboxylate salts .
Stability Note : The hydrochloride salt enhances stability against hydrolytic degradation under ambient conditions .
Isopropylamino Group
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form quaternary ammonium salts.
-
Acylation : Acetic anhydride in pyridine introduces acetyl groups at the amine site .
Hydroxyl Group
-
Oxidation : CrO₃ in acidic conditions converts the secondary alcohol to a ketone .
-
Etherification : Reacts with alkyl halides (e.g., methyl bromide) to form methoxy derivatives .
Cyclization and Ring-Opening Reactions
The epoxide intermediate (from synthesis) participates in:
-
Acid-Catalyzed Ring-Opening : Forms diols (e.g., with H₂O/H⁺).
-
Nucleophilic Attack : Amines or thiols generate branched derivatives (e.g., mercapto-substituted analogs) .
Example :
Stability Under Reactive Conditions
Comparative Reactivity with Analogues
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of Naphtho(1,2-b)furan-3-carboxylic acid, 6-(2-hydroxy-3-(isopropylamino)propoxy)-2-methyl-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The table below compares key structural features of the target compound with analogous naphtho[1,2-b]furan derivatives:
*Calculated based on formula (C₂₃H₂₈ClNO₆).
Key Observations :
- The target compound’s 6-position propoxy side chain distinguishes it from analogs with 5-position sulfonylamino or 4/5-position hydroxy/methoxy groups. This substitution may enhance solubility and receptor affinity due to the hydrophilic hydroxy and ionizable isopropylamino groups.
- The monohydrochloride salt contrasts with neutral esters in , likely improving aqueous solubility for drug delivery.
- Compared to the antifungal 4-hydroxy-5-methoxy analog , the target’s ethyl ester and amino-propoxy chain suggest divergent biological targets, possibly cardiovascular or anticancer applications.
Physicochemical Properties
Biological Activity
Naphtho(1,2-b)furan-3-carboxylic acid derivatives, particularly the compound , have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by its unique structure that includes a naphtho-furan moiety with various functional groups that enhance its biological activity. The molecular formula of the compound is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The isopropylamino group is particularly significant as it contributes to the compound's pharmacological properties.
Antimicrobial Activity
Research indicates that naphtho(1,2-b)furan derivatives exhibit significant antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains. For instance:
- Table 1: Antimicrobial Activity of Naphtho(1,2-b)furan Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
These results suggest that certain derivatives can serve as potential candidates for developing new antimicrobial agents.
Anticancer Activity
Naphtho(1,2-b)furan derivatives have also demonstrated anticancer activity in various studies. For example:
- A study evaluated the cytotoxic effects of several naphtho(1,2-b)furan derivatives against different cancer cell lines such as HCT-116 and PC-3. The findings revealed that some compounds exhibited potent cytotoxicity with IC50 values in the low micromolar range .
- Table 2: Cytotoxicity of Naphtho(1,2-b)furan Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT-116 | 5.4 |
| Compound E | PC-3 | 6.8 |
The mechanism of action appears to involve the inhibition of NF-κB activity and interference with DNA replication processes .
Mechanistic Studies
Mechanistic studies have shown that naphtho(1,2-b)furan derivatives can form stable complexes with DNA and inhibit topoisomerase enzymes. These interactions are critical for their anticancer effects:
- Molecular Docking Studies : These studies suggest that the compound can intercalate into DNA strands and inhibit topoisomerase I and II activities .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of naphtho(1,2-b)furan derivatives:
- Case Study on Antitumor Activity : In a murine model of leukemia (P388), a derivative demonstrated an increase in lifespan by up to 262% at tolerable doses .
- Case Study on Antiplasmodial Activity : Certain derivatives were evaluated for their activity against Plasmodium falciparum, showing promising results in inhibiting parasite growth .
Q & A
Q. Q1: What are the standard synthetic routes for preparing ethyl ester derivatives of naphthofuran carboxylic acids?
Answer: The synthesis typically involves cyclization of precursors like 2-hydroxy-1-naphthonitrile with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux. Key steps include:
- Cyclization : Reaction at 80–100°C monitored by TLC (hexane:ethyl acetate mobile phase) .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity yields .
- Characterization :
- IR spectroscopy : Ester carbonyl (1657–1718 cm⁻¹) and NH₂/NH stretches (3300–3426 cm⁻¹) .
- ¹H NMR : Ethyl group protons (δ 1.35–1.4 ppm triplet, δ 4.4–4.45 ppm quartet) and aromatic protons (δ 7.6–8.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 240 for C₁₅H₁₂O₃) confirm molecular formulas .
Advanced Synthesis
Q. Q2: How can computational reaction path search methods optimize the synthesis of complex naphthofuran derivatives?
Answer: Reaction design platforms like ICReDD integrate quantum chemical calculations and experimental data to streamline synthesis:
- Reaction path modeling : Density functional theory (DFT) identifies transition states and intermediates, reducing trial-and-error approaches .
- Condition screening : Machine learning prioritizes solvent/base combinations (e.g., K₂CO₃ in DMF vs. EtOH) by predicting reaction feasibility and yields .
- Feedback loops : Experimental results (e.g., failed cyclizations) refine computational models, improving accuracy for scaled-up syntheses .
Structural Analysis
Q. Q3: What spectroscopic techniques are critical for resolving ambiguities in the stereochemistry of naphthofuran derivatives?
Answer:
- NOESY/ROESY NMR : Detects spatial proximity between protons (e.g., confirming cis/trans configurations in morpholine-substituted analogs) .
- X-ray crystallography : Resolves bond angles and torsional strain in fused-ring systems (e.g., naphthofuran-pyrimidine hybrids) .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical nominal masses (e.g., C₁₃H₁₀N₂O₂ vs. C₁₂H₁₄N₂O) .
Data Contradiction
Q. Q4: How should researchers resolve discrepancies in NMR spectral data of naphthofuran intermediates?
Answer: Common contradictions and solutions include:
- Unexpected peaks :
- Impurities : Re-purify via preparative HPLC or repeated column chromatography .
- Tautomerism : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomers) .
- Missing NH₂ signals : Ensure D₂O exchange to confirm labile protons (e.g., δ 6.48 ppm singlet disappearing post-exchange) .
- Splitting patterns : Re-examine coupling constants (e.g., J = 7 Hz for ethyl groups vs. J = 9 Hz for aromatic protons) .
Pharmacological Design
Q. Q5: What strategies are employed in molecular docking studies to assess the bioactivity of naphthofuran derivatives?
Answer:
- Target selection : Prioritize receptors with known binding to fused-ring systems (e.g., β-lactamases for azetidinone derivatives) .
- Docking protocols :
- Flexible ligand docking : Adjust torsion angles for propoxy and isopropylamino side chains to fit active sites .
- Scoring functions : Use AutoDock Vina or Glide to rank binding affinities (e.g., ΔG < -8 kcal/mol indicates strong inhibition) .
- Validation : Compare docking poses with co-crystallized ligands (PDB IDs: 1XXA, 3TDD) to assess predictive accuracy .
Analytical Methods
Q. Q6: What SPE protocols are recommended for isolating naphthofuran analogs from complex matrices?
Answer:
- Sorbent selection : Oasis HLB cartridges (60 mg, 3 cc) for broad-spectrum retention of aromatic esters .
- Conditioning : 2 mL methanol followed by 2 mL H₂O (pH 7) to prevent analyte breakthrough .
- Elution : 2 mL methanol:acetonitrile (1:1) with 0.1% formic acid to recover >90% of spiked compounds .
- Matrix effects : Deactivate glassware with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses .
Stability & Reactivity
Q. Q7: How can researchers evaluate the hydrolytic stability of the ethyl ester moiety under physiological conditions?
Answer:
- Buffer incubation : Expose compounds to PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS .
- Kinetic analysis : Calculate half-lives using first-order kinetics (e.g., t₁/₂ = ln2/k, where k is the rate constant from slope of ln[concentration] vs. time) .
- Stabilization strategies : Incorporate electron-withdrawing substituents (e.g., methyl groups at C2) to reduce ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
